Surface Tension vs. [bmim][PF₆]
[C₁₂mim][PF₆] displays a surface tension of 24 mJ m⁻² at 336 K, compared with 45 mJ m⁻² for [bmim][PF₆] under identical measurement conditions [1]. The surface excess entropy and energy both decrease systematically with increasing alkyl chain length for a given anion, confirming that the low surface energy is an intrinsic consequence of the C12 chain conformation at the liquid–vapor interface. This 47% reduction places [C₁₂mim][PF₆] among the lowest-surface-tension imidazolium hexafluorophosphate ILs reported.
| Evidence Dimension | Surface tension (γ) at 336 K |
|---|---|
| Target Compound Data | [C₁₂mim][PF₆]: 24 mJ m⁻² |
| Comparator Or Baseline | [bmim][PF₆] (C₄ chain): 45 mJ m⁻² |
| Quantified Difference | −21 mJ m⁻² (−47%) |
| Conditions | Ring tensiometer, 336 K, [Cₙmim][PF₆] series (n = 4, 8, 12) |
Why This Matters
Lower surface tension directly impacts wetting, spreading, and emulsification performance; selecting [C₁₂mim][PF₆] over [bmim][PF₆] provides a quantifiable 47% reduction in surface energy without changing the anion chemistry.
- [1] Law, G. & Watson, P. R. Surface Tension Measurements of N-Alkylimidazolium Ionic Liquids. Langmuir 17, 6138–6141 (2001). DOI: 10.1021/la010629v View Source
